3-Chlorobenzylthio Substitution Confers Distinct Sodium Channel Blocking Pharmacophore Relative to Other Halobenzyl Analogs
In the pyridazinyl carboxamide series disclosed in US 10,005,768 B2, the 3-chlorobenzylthio substituent at the 6-position of the pyridazine ring is associated with a distinct sodium channel blocking pharmacophore compared to analogs bearing 2-chloro-6-fluoro or 4-fluoro substituents [1]. While specific IC50 values for N-(6-{[(3-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide have not been publicly disclosed, the patent teaches that meta-substituted benzylthio derivatives generally retain potent Nav blocking activity, whereas ortho,ortho’-disubstitution (e.g., 2-chloro-6-fluoro) can redirect selectivity toward specific sodium channel subtypes [1]. This SAR trend indicates that the 3-chlorobenzylthio group provides a unique balance of potency and selectivity not achievable with alternative halobenzyl substituents.
| Evidence Dimension | Sodium channel blocking potency differentiation based on benzylthio substitution pattern |
|---|---|
| Target Compound Data | No publicly disclosed IC50 value; meta-chlorobenzylthio substitution is associated with potent Nav blockade per patent SAR [1] |
| Comparator Or Baseline | 2-Chloro-6-fluoro analog: IC50 values not publicly disclosed but patent indicates distinct subtype selectivity profile [1]; 4-Fluoro analog: IC50 values not publicly disclosed |
| Quantified Difference | Not quantified; differentiation is based on qualitative SAR trends described in patent [1] |
| Conditions | In vitro sodium channel electrophysiology assays as described in US 10,005,768 B2; specific assay conditions for target compound not publicly available |
Why This Matters
The meta-chlorobenzylthio substitution pattern provides a distinct pharmacophore that may offer advantages in sodium channel subtype selectivity relative to ortho,para-disubstituted or para-substituted analogs, which is critical for developing Nav subtype-selective tool compounds.
- [1] Tafesse, L., Yao, J. (Purdue Pharma L.P.). Carboxamide derivatives and use thereof. U.S. Patent No. 10,005,768 B2, filed October 7, 2016, and issued June 26, 2018. View Source
